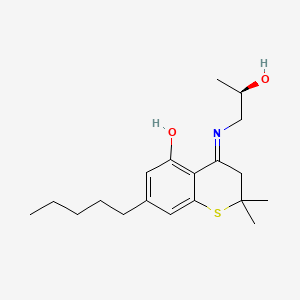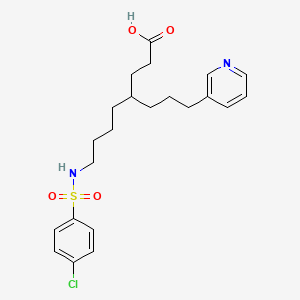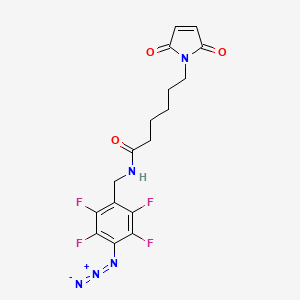![molecular formula C18H13N3O2 B1207826 2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione](/img/structure/B1207826.png)
2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione is a phenylpyridine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Facile Synthesis : A study by Yuan, Li, and Zhao (2003) reported the synthesis of 1,7-Dihydropyrazolo[3,4-b]pyridine-4,6-diones from ethyl 3-methylthio-5-aminopyrazole-4-carboxylate and diketene, illustrating a method for facile synthesis of these compounds (Yuan, Li, & Zhao, 2003).
NMR and X-Ray Diffraction Studies : Quiroga et al. (1999) conducted NMR and X-ray diffraction studies on various 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, providing insights into their structural and tautomeric properties (Quiroga et al., 1999).
Ultrasound-Promoted Synthesis : Nikpassand et al. (2010) achieved the synthesis of fused polycyclic 4-aryl-3-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridines using ultrasound irradiation, highlighting an innovative approach to chemical synthesis (Nikpassand et al., 2010).
Applications in Material Science
Fluorescence Studies : Lun̆ák et al. (2011) synthesized derivatives of 3,6-diphenyl-2,5-dihydro-pyrrolo[3,4-c]pyrrole-1,4-dione and studied their absorption and fluorescence spectra, indicating potential applications in materials science (Lun̆ák et al., 2011).
Molecular Structure and Tautomerism Analysis : Quiroga et al. (1999) explored the molecular structure and tautomerism of dihydropyrazolo[3,4-b]pyridin-6-ones, contributing to the understanding of molecular properties relevant in material science (Quiroga et al., 1999).
Potential Therapeutic Applications
Cytotoxicity Evaluation : Hossan and Abu-Melha (2014) investigated 3-Amino-4,6-diphenyl-2H-pyrazolo[3,4-b]pyridine as a cytotoxic and antitumor agent, providing insights into its potential therapeutic applications (Hossan & Abu-Melha, 2014).
Antibacterial Activity : Frolova et al. (2011) discovered a multicomponent reaction leading to novel heterocyclic scaffolds with antibacterial activity, suggesting potential in drug development (Frolova et al., 2011).
Eigenschaften
Produktname |
2,6-Diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
|---|---|
Molekularformel |
C18H13N3O2 |
Molekulargewicht |
303.3 g/mol |
IUPAC-Name |
2,6-diphenyl-1,7-dihydropyrazolo[3,4-b]pyridine-3,4-dione |
InChI |
InChI=1S/C18H13N3O2/c22-15-11-14(12-7-3-1-4-8-12)19-17-16(15)18(23)21(20-17)13-9-5-2-6-10-13/h1-11H,(H2,19,20,22) |
InChI-Schlüssel |
HSXYTJUAGNKMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)NN(C3=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





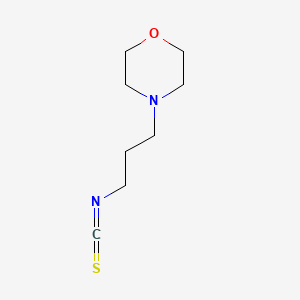

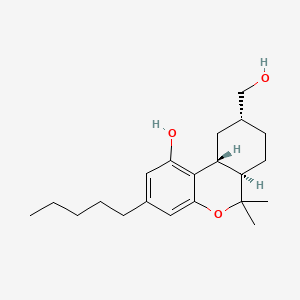
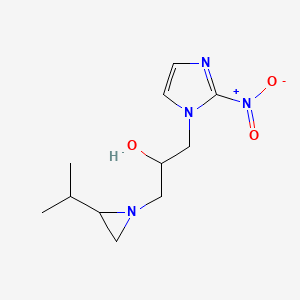
![[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-6-(decanoyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl decanoate](/img/structure/B1207754.png)
![n-(2,6-Dimethylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B1207757.png)
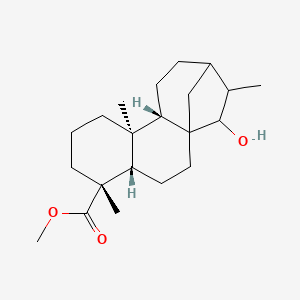
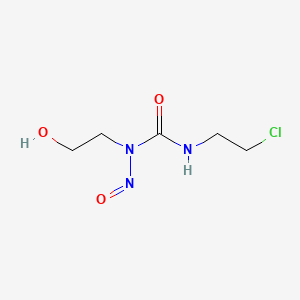
![N-[2-[4-(3-cyclohexyl-2-iminoimidazolidin-1-yl)sulfonylphenyl]ethyl]but-2-enamide](/img/structure/B1207762.png)
